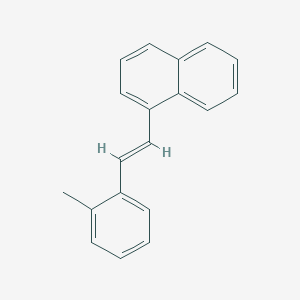

1-(2-Methylstyryl)naphthalene

説明

1-(2-Methylstyryl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a styryl group (a vinylbenzene moiety) bearing a methyl group at the 2-position of the benzene ring. This structure combines the extended π-conjugation of naphthalene with the steric and electronic effects of the styryl substituent.

However, its environmental persistence and toxicity profile remain understudied compared to simpler naphthalene derivatives like 1-methylnaphthalene or 2-methylnaphthalene .

特性

分子式 |

C19H16 |

|---|---|

分子量 |

244.3 g/mol |

IUPAC名 |

1-[(E)-2-(2-methylphenyl)ethenyl]naphthalene |

InChI |

InChI=1S/C19H16/c1-15-7-2-3-8-16(15)13-14-18-11-6-10-17-9-4-5-12-19(17)18/h2-14H,1H3/b14-13+ |

InChIキー |

JFYOSUYIDPDIAI-BUHFOSPRSA-N |

異性体SMILES |

CC1=CC=CC=C1/C=C/C2=CC=CC3=CC=CC=C32 |

正規SMILES |

CC1=CC=CC=C1C=CC2=CC=CC3=CC=CC=C32 |

製品の起源 |

United States |

準備方法

The synthesis of 1-(2-Methylstyryl)naphthalene typically involves the reaction of 2-methylstyrene with naphthalene under specific conditions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the product .

化学反応の分析

1-(2-Methylstyryl)naphthalene undergoes various chemical reactions, including:

科学的研究の応用

1-(2-Methylstyryl)naphthalene has several applications in scientific research:

作用機序

The mechanism of action of 1-(2-Methylstyryl)naphthalene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence various biological pathways, including those involved in cell signaling and metabolism . The compound’s ability to undergo electrophilic aromatic substitution also plays a role in its reactivity and interaction with other molecules .

類似化合物との比較

Table 1. Physicochemical Properties of Selected Naphthalene Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Log P (Octanol-Water) | Key Structural Features |

|---|---|---|---|---|---|

| Naphthalene | C₁₀H₈ | 128.17 | 218 | 3.30 | Unsubstituted PAH |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 245 | 3.87 | Methyl group at position 1 |

| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 241 | 3.82 | Methyl group at position 2 |

| 1-(2-Bromoethyl)naphthalene | C₁₂H₁₁Br | 235.12 | 213 (at 100 mmHg) | ~4.2 (estimated) | Bromoethyl substituent |

| This compound | C₁₉H₁₆ | 244.34 | Not reported | ~5.0 (estimated) | Styryl group with 2-methyl substitution |

Key Observations:

- Substituent Effects : The styryl group in this compound introduces steric bulk and extended conjugation, likely increasing hydrophobicity (higher Log P) compared to methyl or bromoethyl derivatives .

- Thermal Stability : Methylnaphthalenes exhibit higher boiling points than unsubstituted naphthalene due to increased molecular weight and van der Waals interactions. The styryl derivative’s boiling point is expected to exceed 300°C, though experimental data are lacking .

Toxicological Profiles

Table 2. Comparative Toxicity of Naphthalene Derivatives

Mechanistic Insights:

- Methylnaphthalenes are metabolized via cytochrome P450 enzymes to epoxides and diols, which mediate toxicity in hepatic and renal tissues .

Environmental Fate and Bioaccumulation

- Persistence : Methylnaphthalenes exhibit moderate environmental persistence (half-life ~2–14 days in water). The styryl derivative’s larger size and hydrophobicity may enhance bioaccumulation in lipid-rich tissues .

- Degradation Pathways : Microbial degradation of methylnaphthalenes occurs via dioxygenase-mediated ring cleavage. The styryl group’s vinyl linkage may resist biodegradation, leading to longer environmental retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。